2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid
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Overview
Description
2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid is an organic compound with the molecular formula C12H12O4 It is known for its unique structure, which includes a naphthalene ring system fused with a tetrahydro ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid typically involves the reaction of 5-oxo-5,6,7,8-tetrahydronaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products
The major products formed from these reactions include various derivatives such as esters, amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or antioxidant responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate: This compound is similar in structure but has an ethyl ester group instead of the acetic acid moiety.
N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: This compound features an amide group in place of the acetic acid moiety.
Uniqueness
2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
51062-69-2 |
---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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